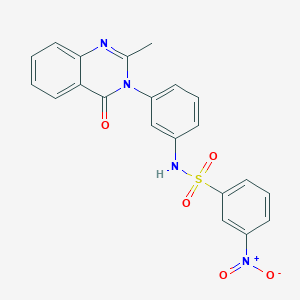

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c1-14-22-20-11-3-2-10-19(20)21(26)24(14)16-7-4-6-15(12-16)23-31(29,30)18-9-5-8-17(13-18)25(27)28/h2-13,23H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKFJLAWMDWYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki coupling reaction between a boronic acid derivative and a halogenated quinazolinone.

Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the phenyl-substituted quinazolinone with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives from the reduction of the nitro group.

Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of quinazolinone derivatives with sulfonamide groups. The structural formula highlights a complex arrangement that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 440.49 g/mol.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones, including the compound , exhibit potent antimicrobial activities. For instance, studies have demonstrated that quinazolinone derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The compound has shown promise in anticancer research. Quinazolinone derivatives are known to act on multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain studies have reported that modifications in the quinazolinone structure can enhance cytotoxic effects against breast and lung cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses .

Antimicrobial Activity Study

A study conducted on a series of quinazolinone derivatives, including N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide, demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing promising results for further development into therapeutic agents .

Anticancer Efficacy Assessment

In vitro studies on breast cancer cell lines indicated that this compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed increased levels of apoptotic markers following treatment with the compound compared to control groups .

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Benzothiazole-Based Sulfonamides ()

Seven N-(4-(benzothiazole-2-yl)phenyl)-3-substituted benzenesulfonamides were synthesized, differing in substituents (e.g., Br, Cl, F, NO₂). Key comparisons include:

- Compound 13: N-(4-(benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide shares the nitro group with the target compound but replaces the quinazolinone with a benzothiazole. Melting Point: 232–235°C (vs. quinazolinone derivatives, which typically exhibit higher melting points due to increased rigidity). Yield: 55% (moderate, similar to other nitro-substituted analogs). Rf Value: 0.83 (higher polarity than chloro- or methyl-substituted analogs).

B. Pyrimidine-Linked Sulfonamides (–7)

- Compound 15: N-(3-((5-bromo-2-chloropyrimidin-4-yl)amino)propyl)-3-nitrobenzenesulfonamide features a pyrimidine ring instead of quinazolinone. Synthesis Yield: 96% (high efficiency due to optimized coupling conditions). ¹H-NMR: Distinct aromatic proton signals at δ 8.51–8.20 ppm, reflecting the nitro group’s deshielding effects .

- Compound 101 : Extends the alkyl chain (butyl vs. propyl in 15), demonstrating that chain length minimally affects Rf but alters solubility .

C. Thiazole-Containing Sulfonamides ()

- Compound 16d: N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide replaces the quinazolinone with a thiazole ring. Synthesis: Achieved via nucleophilic substitution in pyridine, emphasizing the role of solvent in reaction efficiency.

Physicochemical Properties

Table 1: Comparative Data for Key Sulfonamide Derivatives

Key Observations :

- Nitro Group Impact : The 3-nitro substitution consistently correlates with moderate-to-high yields (55–96%) and distinct NMR shifts (e.g., δ 8.51 ppm in pyrimidine derivatives) .

- Core Heterocycle Influence: Quinazolinones and benzothiazoles exhibit higher melting points than piperazine or oxazole derivatives, likely due to enhanced planarity and intermolecular interactions.

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is with a molecular weight of approximately 440.49 g/mol. The structure features a quinazoline core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-oxoquinazoline derivatives with nitrobenzenesulfonamide under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Antimicrobial Activity

Research has shown that compounds derived from quinazoline structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide exhibits activity against various bacterial strains, including Staphylococcus aureus and fungal species like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide | Staphylococcus aureus | 32 µg/mL |

| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamide | Candida albicans | 16 µg/mL |

| 5-substituted quinazolines | Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

Studies indicate that derivatives of the quinazoline scaffold possess anti-inflammatory properties. For instance, compounds similar to N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide have been evaluated in animal models for their ability to reduce edema induced by inflammatory agents, showing promising results .

Case Study: Edema Reduction in Rats

In a controlled study, rats treated with the compound exhibited a significant reduction in edema volume compared to the control group. The percent edema inhibition was calculated using the formula:

where is the volume of edema in the control group and is the volume in the treated group. Results indicated an average inhibition of 45% .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide with biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in bacterial resistance mechanisms, enhancing its potential as an antibiotic agent .

Q & A

Q. Advanced Research Focus

- Urea/Thiourea Groups : These moieties improve binding to TACE (Tumor Necrosis Factor-α Converting Enzyme) via hydrogen bonding and hydrophobic interactions, as shown in molecular docking studies. Thiourea derivatives exhibit higher cytotoxicity than urea analogues due to enhanced sulfur-mediated π-π stacking .

- Halogen Substitutions : Fluorine or chlorine at the phenyl ring increases lipophilicity, improving membrane permeability (e.g., IC₅₀ reduction by 30% in MDA-MB-231 cells) .

- Methoxy Groups : Improve solubility but may reduce potency by steric hindrance .

What is the structure-activity relationship (SAR) for anti-inflammatory activity in quinazolinone-sulfonamide hybrids?

Q. Advanced Research Focus

- Azomethine/Hydrazone Linkers : Derivatives with Schiff bases (e.g., 3-(4-chlorophenyl)-6-iodo-2-azomethine-quinazolinones) show 38–73.5% inhibition in carrageenan-induced edema models, comparable to Indomethacin. The azomethine group facilitates ROS scavenging .

- Sulfonamide Position : 3-Nitro substitution enhances COX-2 inhibition (molecular docking scores: ∆G = −9.2 kcal/mol vs. −7.8 kcal/mol for non-nitro derivatives) .

How can contradictions in spectral data (e.g., NMR shifts) between similar derivatives be resolved?

Q. Advanced Research Focus

- Solvent Effects : DMSO-d₆ vs. CDCl₃ causes significant proton shift variations (e.g., SH protons at δ 13.10–13.17 ppm in DMSO vs. absence in CDCl₃) .

- Tautomerism : 2-Mercapto-quinazolinones exist in thione-thiol tautomeric forms, altering NMR and IR spectra. X-ray crystallography (e.g., ORTEP-III) confirms dominant tautomers .

What computational methods are used to predict pharmacokinetics and target affinity?

Q. Advanced Research Focus

- QSAR Models : Utilize descriptors like logP (2.8–3.5), polar surface area (90–110 Ų), and H-bond acceptors (6–8) to predict bioavailability. Thiourea derivatives show higher BBB permeability (logBB = 0.24) .

- Molecular Docking (AutoDock Vina) : Targets TACE (PDB: 5J1X) with binding affinities of −8.5 to −10.2 kcal/mol. Key interactions: sulfonamide oxygen with Arg-199 and nitro group with Tyr-248 .

How are in vitro biological assays (e.g., anticancer, antioxidant) designed for this compound?

Q. Methodological Focus

- Anticancer (MTT Assay) : MDA-MB-231 cells treated with 10–100 μM doses for 48 hrs. Cell viability <50% at 50 μM indicates potency. SS-04 (thiourea derivative) shows significant inhibition (p < 0.01 vs. basal) .

- Antioxidant (DPPH Assay) : IC₅₀ values of 18–25 μM (vs. ascorbic acid: 5 μM) correlate with electron-donating substituents (e.g., methoxy) .

What strategies address poor aqueous solubility during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.